molecular formula C18H16N2O2S B2837582 Methyl 2-(3-phenyl-2-phenylimino-1,3-thiazol-4-yl)acetate CAS No. 327090-87-9

Methyl 2-(3-phenyl-2-phenylimino-1,3-thiazol-4-yl)acetate

Cat. No.: B2837582
CAS No.: 327090-87-9
M. Wt: 324.4
InChI Key: ABKYTWTVBLVLGS-HNENSFHCSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazolidinones, a class of thiazoles, have been synthesized using a variety of innovative synthetic techniques to investigate a range of biological activities . The synthesis often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other compounds .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms with isothiazole isomer . They are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .


Chemical Reactions Analysis

The chemical reactions involving thiazoles are diverse and depend on the substituents on the thiazole ring . These reactions often involve the nitrogen and sulfur atoms in the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure . Factors such as polarisation, dipole moment, lipophilicity, energy parameters as well as the size of the molecule and its branching can affect their properties .

Scientific Research Applications

Synthesis and Biological Activities

  • This compound serves as a starting material for the synthesis of various biologically active derivatives, including antihypertensive α-blocking agents. Such derivatives have shown good activity and low toxicity in pharmacological screenings, emphasizing their potential in medical research for the development of new therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
  • It also plays a crucial role in the synthesis of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates. These compounds have been evaluated as potent and selective aldose reductase inhibitors, with significant potential for treating diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Antimicrobial and Antifungal Applications

  • The synthesis of novel 1-aryl-3-oxypyrazoles containing a Z-configuration methyl 2-(methoxyimino) acetate moiety has been reported. These compounds exhibited moderate fungicidal activity against Rhizoctonia solani, indicating their potential use in agricultural applications to protect crops from fungal diseases (Liu, Li, Chen, Xiong, Yu, Jing, Zheng, Du, & Jiang, 2014).
  • Synthesis of various derivatives, such as 4‐Oxo‐1,3‐thiazolidines, 2‐Oxoazetidines, and 5‐Oxoimidazolines, from methyl 2-(3-phenyl-2-phenylimino-1,3-thiazol-4-yl)acetate, has shown significant in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi. These findings highlight the potential of these derivatives in developing new antibacterial agents (Desai, Dave, Shah, & Vyas, 2001).

Safety and Hazards

The safety and hazards associated with thiazole derivatives can vary widely depending on their specific structure . It’s important to refer to the specific Material Safety Data Sheet (MSDS) for each compound for detailed safety information .

Future Directions

The future directions in the research of thiazole derivatives are likely to involve the development of new synthetic techniques and the exploration of their potential biological activities . The modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is an active area of research .

Properties

IUPAC Name

methyl 2-(3-phenyl-2-phenylimino-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-17(21)12-16-13-23-18(19-14-8-4-2-5-9-14)20(16)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKYTWTVBLVLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=NC2=CC=CC=C2)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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